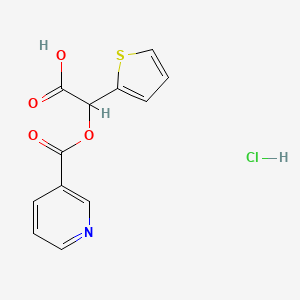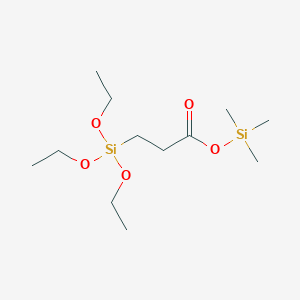
Trimethylsilyl 3-(triethoxysilyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3-(triethoxysilyl)propanoate is an organosilicon compound that features both trimethylsilyl and triethoxysilyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(triethoxysilyl)propanoate typically involves the reaction of trimethylsilyl chloride with 3-(triethoxysilyl)propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 3-(triethoxysilyl)propanoate can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as trimethylsilyl chloride.
Common Reagents and Conditions
Hydrolysis: Water or moisture, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often under controlled temperature and humidity.
Substitution: Trimethylsilyl chloride, often in the presence of a base such as pyridine.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds, leading to polymeric structures.
Substitution: Various substituted silyl compounds.
Applications De Recherche Scientifique
Trimethylsilyl 3-(triethoxysilyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Trimethylsilyl 3-(triethoxysilyl)propanoate can be compared with other similar compounds, such as:
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group but lacks the triethoxysilyl group, making it less versatile in certain applications.
Trimethylsilyl chloride: A common reagent used for silylation reactions but does not possess the triethoxysilyl group.
Triethoxysilane: Contains the triethoxysilyl group but lacks the trimethylsilyl group, limiting its use in some synthetic applications.
This compound is unique due to the presence of both trimethylsilyl and triethoxysilyl groups, providing a combination of properties that make it valuable in various fields .
Propriétés
Numéro CAS |
58566-96-4 |
|---|---|
Formule moléculaire |
C12H28O5Si2 |
Poids moléculaire |
308.52 g/mol |
Nom IUPAC |
trimethylsilyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C12H28O5Si2/c1-7-14-19(15-8-2,16-9-3)11-10-12(13)17-18(4,5)6/h7-11H2,1-6H3 |
Clé InChI |
VJUVIMZLQFNKJZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC(=O)O[Si](C)(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


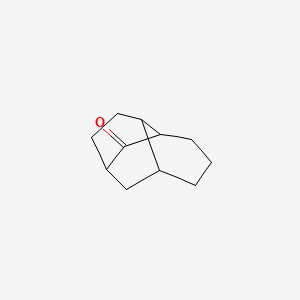
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
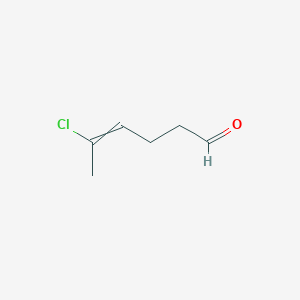

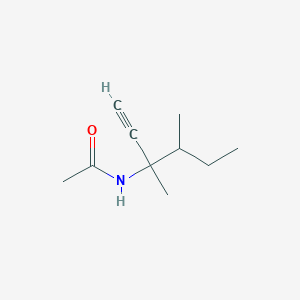

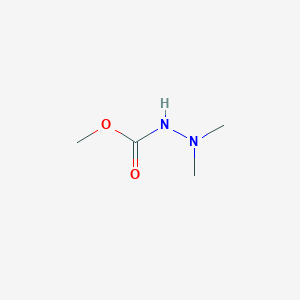

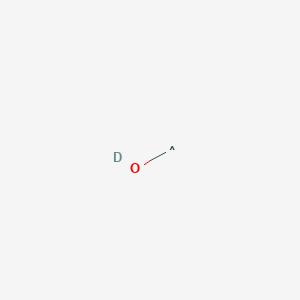
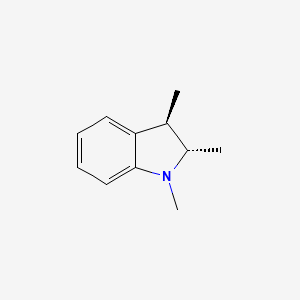
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)

